2-Cyano-N'-(imino(pyridin-4-yl)methyl)isonicotinohydrazide
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Overview
Description
2-Cyano-N’-(imino(pyridin-4-yl)methyl)isonicotinohydrazide is a chemical compound with the molecular formula C13H10N6O and a molecular weight of 266.26 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Cyano-N’-(imino(pyridin-4-yl)methyl)isonicotinohydrazide involves several steps. One common method includes the reaction of 2-cyanoisonicotinic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-pyridinecarboxaldehyde under specific conditions to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Chemical Reactions Analysis
2-Cyano-N’-(imino(pyridin-4-yl)methyl)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Scientific Research Applications
2-Cyano-N’-(imino(pyridin-4-yl)methyl)isonicotinohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-N’-(imino(pyridin-4-yl)methyl)isonicotinohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes at the molecular level .
Comparison with Similar Compounds
2-Cyano-N’-(imino(pyridin-4-yl)methyl)isonicotinohydrazide can be compared with similar compounds such as:
- Topiroxostat Impurity 20 HCl
- Tuobisite Impurity 23
- 4-Pyridinecarboxylic acid, 2-cyano-, 2-(imino-4-pyridinylmethyl)hydrazide These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of 2-Cyano-N’-(imino(pyridin-4-yl)methyl)isonicotinohydrazide lies in its specific reactivity and potential biological activities .
Properties
Molecular Formula |
C13H10N6O |
---|---|
Molecular Weight |
266.26 g/mol |
IUPAC Name |
N-[(Z)-[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide |
InChI |
InChI=1S/C13H10N6O/c14-8-11-7-10(3-6-17-11)13(20)19-18-12(15)9-1-4-16-5-2-9/h1-7H,(H2,15,18)(H,19,20) |
InChI Key |
AOJXMRPVURFLGU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=CC=C1/C(=N/NC(=O)C2=CC(=NC=C2)C#N)/N |
Canonical SMILES |
C1=CN=CC=C1C(=NNC(=O)C2=CC(=NC=C2)C#N)N |
Origin of Product |
United States |
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